
2,6-Diamino-3-fluoro-4-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Diamino-3-fluoro-4-(trifluoromethyl)pyridine, also known as DFMT, is a pyridine-based fluorine-containing compound . It has a molecular weight of 195.12 .
Molecular Structure Analysis
The molecular formula of 2,6-Diamino-3-fluoro-4-(trifluoromethyl)pyridine is C6H5F4N3 . The InChI code for this compound is 1S/C6H5F4N3/c7-4-2(6(8,9)10)1-3(11)13-5(4)12/h1H,(H4,11,12,13) .Physical And Chemical Properties Analysis
The melting point of 2,6-Diamino-3-fluoro-4-(trifluoromethyl)pyridine is 70-71°C .Scientific Research Applications
Application
Trifluoromethylpyridine (TFMP) derivatives, which include “2,6-Diamino-3-fluoro-4-(trifluoromethyl)pyridine”, are used in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
Results or Outcomes
The use of TFMP derivatives has led to effective crop protection against a variety of pests .
Pharmaceutical Industry
Application
Several TFMP derivatives are used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Results or Outcomes
The use of TFMP derivatives in the pharmaceutical industry has led to the development of several approved drugs, with many more candidates currently undergoing clinical trials .
Synthesis of Trifluoromethylpyridyllithiums
Application
Trifluoromethylpyridine derivatives, such as “2,6-Diamino-3-fluoro-4-(trifluoromethyl)pyridine”, can be used in the preparation of trifluoromethylpyridyllithiums via metalation reaction .
Results or Outcomes
The synthesis of trifluoromethylpyridyllithiums is an important step in the preparation of various organic compounds .
Synthesis of Metal-Organic Frameworks (MOFs)
Application
Trifluoromethylpyridine derivatives can be used in the synthesis of metal-organic frameworks (MOFs) .
Results or Outcomes
The synthesis of MOFs has numerous applications in gas storage, separation, and catalysis .
Synthesis of Methiodide Salts
Application
Trifluoromethylpyridine derivatives can be used in the synthesis of methiodide salts .
Results or Outcomes
Methiodide salts have various applications in organic synthesis .
Preparation of Aminopyridines
Application
2-Fluoro-4-(trifluoromethyl)pyridine, a derivative of “2,6-Diamino-3-fluoro-4-(trifluoromethyl)pyridine”, can be used as a reactant in the preparation of aminopyridines through amination reactions .
Results or Outcomes
Aminopyridines have various applications in medicinal chemistry .
Synthesis of Crop-Protection Products
Application
2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), a derivative of “2,6-Diamino-3-fluoro-4-(trifluoromethyl)pyridine”, is used as a chemical intermediate for the synthesis of several crop-protection products .
Results or Outcomes
The synthesis of crop-protection products using 2,3,5-DCTF has led to the development of several effective pesticides .
Synthesis of Tetramethylbiphenyls
Application
2-Fluoro-4-(trifluoromethyl)pyridine, a derivative of “2,6-Diamino-3-fluoro-4-(trifluoromethyl)pyridine”, can be used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .
Results or Outcomes
The synthesis of tetramethylbiphenyls has various applications in organic synthesis .
Safety And Hazards
properties
IUPAC Name |
3-fluoro-4-(trifluoromethyl)pyridine-2,6-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F4N3/c7-4-2(6(8,9)10)1-3(11)13-5(4)12/h1H,(H4,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDGRIBPWQHTDEN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1N)N)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F4N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90428835 |
Source


|
| Record name | 2,6-Diamino-3-fluoro-4-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Diamino-3-fluoro-4-(trifluoromethyl)pyridine | |
CAS RN |
737000-87-2 |
Source


|
| Record name | 2,6-Diamino-3-fluoro-4-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

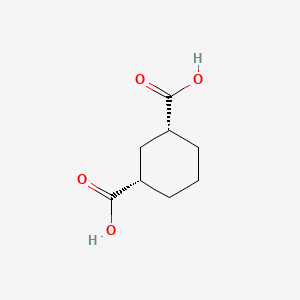
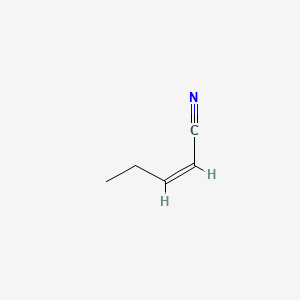

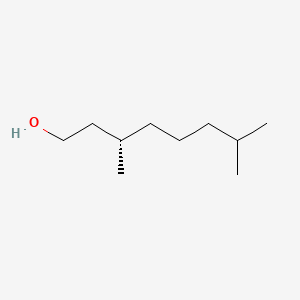

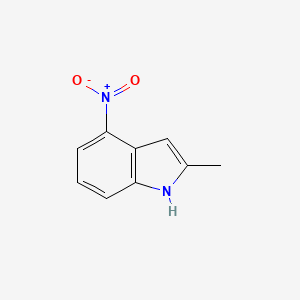
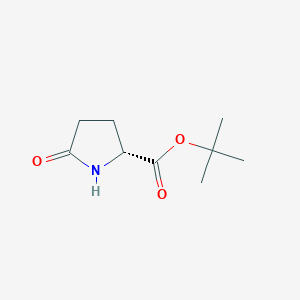
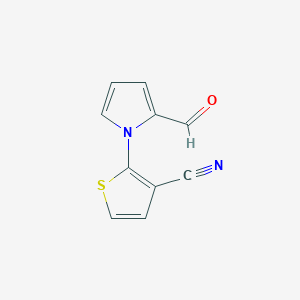


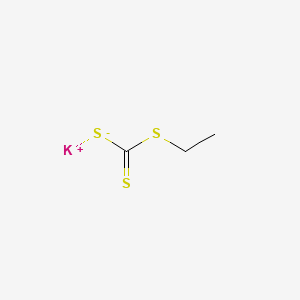

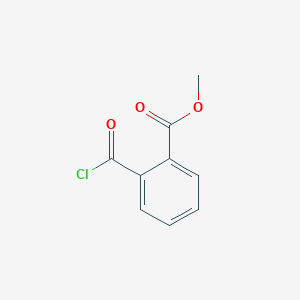
![2-Formyl-7-chloroimidazo[2,1-b]benzothiazole](/img/structure/B1312443.png)